Famotidine is a competitive histamine H2-receptor antagonist. [] It belongs to the guanidinothiazole group of H2-receptor antagonists. [] Famotidine effectively inhibits gastric acid secretion by selectively blocking histamine H2 receptors located in the parietal cells of the gastric mucosa. [, ] In scientific research, Famotidine serves as a valuable tool for studying:
Drug interactions involving the cytochrome P450 system []
Synthesis Analysis
While specific synthesis methods for Famotidine are not detailed in the provided abstracts, the document on a sulphoxide prodrug of Famotidine [] suggests a potential synthetic route. This involves modifying the existing Famotidine structure to enhance its aqueous solubility.
Molecular Structure Analysis
Ion-exchange resins: Famotidine forms complexes with ion-exchange resins, influencing its release profile. This interaction was investigated for potential controlled-release applications. []
Palladium (II) ions: Famotidine interacts with palladium (II) ions to form a complex with distinct spectrophotometric properties, potentially useful in analytical methods. []
Ternary complexes: Famotidine forms ternary complexes with EDTA and terbium chloride or with hexamine and lanthanum or cerium chloride. These complexes exhibit fluorescence, offering a sensitive detection method for Famotidine in various matrices. []
Ion-pair complexes: Famotidine forms ion-pair complexes with sulphonphthalein dyes, which can be exploited for spectrophotometric determination. []
Thermal sterilization: Thermal sterilization of Famotidine can lead to the formation of free radicals, impacting its stability. The concentration of free radicals generated depends on the sterilization temperature and duration. []
Mechanism of Action
Famotidine exerts its effects by competitively binding to histamine H2-receptors in the parietal cells of the gastric mucosa. [, ] This binding prevents histamine from stimulating these receptors, ultimately reducing gastric acid secretion. Famotidine exhibits high selectivity for H2 receptors and does not significantly interact with other receptor systems, including H1 receptors or muscarinic receptors. [, ]
Physical and Chemical Properties Analysis
Solubility: Famotidine exhibits limited aqueous solubility, posing challenges for formulation and potentially affecting its bioavailability. [, ] Studies have explored strategies to enhance its solubility, such as the development of a sulphoxide prodrug. []
Polymorphism: Famotidine can exist in different polymorphic forms, impacting its dissolution rate, solubility, and other physicochemical properties. Research has investigated the preparation and characterization of Famotidine polymorphs to optimize its pharmaceutical performance. []
Applications
Famotidine is employed in research to study gastric acid secretion mechanisms and H2-receptor pharmacology. Its high potency and selectivity for H2 receptors make it a valuable tool for investigating the physiological and pharmacological roles of these receptors. [, ]
Analytical Chemistry
Spectrophotometry: Famotidine's ability to form complexes with specific reagents, resulting in measurable color changes, forms the basis for several spectrophotometric methods. [, , , , , , , , , , ]
Spectrofluorimetry: The formation of fluorescent ternary complexes enables highly sensitive detection of Famotidine in low concentrations, even in complex matrices like biological fluids. []
High-performance liquid chromatography (HPLC): HPLC methods offer accurate and precise quantification of Famotidine in pharmaceutical preparations and biological samples. [, , , , , ]
High-performance thin-layer chromatography (HPTLC): HPTLC provides a rapid and efficient technique for separating and quantifying Famotidine in pharmaceutical formulations. []
Future Directions
Improving solubility and bioavailability: Developing novel formulations or prodrugs to overcome the limitations posed by its low aqueous solubility could enhance Famotidine's therapeutic potential. [, ]
Related Compounds
Ranitidine
Compound Description: Ranitidine, like famotidine, is a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD). It acts by blocking the action of histamine on the H2 receptors in the stomach, thereby reducing the production of stomach acid [, , , , ].
Relevance: Ranitidine shares a similar mechanism of action with famotidine, although it belongs to a different chemical class, the basically substituted furans, while famotidine is a guanidinothiazole []. Studies have compared the efficacy and safety profiles of the two drugs, finding them to be generally comparable, although famotidine may offer a longer duration of action and potentially fewer drug interactions [, , , ].
Cimetidine
Compound Description: Cimetidine is another histamine H2-receptor antagonist used for similar indications as famotidine, including peptic ulcers, GERD, and Zollinger-Ellison syndrome. It competitively binds to H2 receptors in the stomach, inhibiting acid secretion [, , , , , ].
Relevance: Cimetidine was one of the first H2-receptor antagonists discovered, and its success paved the way for the development of other drugs in this class, including famotidine []. Compared to famotidine, cimetidine is less potent and has a shorter duration of action [, , ]. Additionally, cimetidine is known to interact with the cytochrome P450 enzyme system in the liver, leading to potential drug interactions, while famotidine exhibits a notable lack of such interactions [, ].
Ibuprofen
Compound Description: Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used to relieve pain and reduce inflammation. It is often co-formulated with famotidine to provide pain relief while minimizing the risk of NSAID-induced gastric ulcers [].
Relevance: While structurally unrelated to famotidine, ibuprofen represents an important compound in the context of famotidine's clinical use. Combining ibuprofen's analgesic and anti-inflammatory properties with famotidine's gastroprotective effects provides a synergistic therapeutic approach for patients requiring both pain relief and reduced risk of gastrointestinal complications [].
Domperidone
Compound Description: Domperidone is a dopamine antagonist that acts on receptors in the chemoreceptor trigger zone of the brain, as well as peripherally in the stomach. It is primarily used to alleviate nausea and vomiting. Studies have explored the simultaneous determination of famotidine and domperidone in combined dosage forms [].
Relevance: While structurally and mechanistically different from famotidine, domperidone is often used concurrently with famotidine to address various gastrointestinal symptoms, including nausea, vomiting, and heartburn []. The development of analytical methods for the simultaneous quantification of these drugs in combined formulations highlights their frequent co-administration in clinical practice.
Lansoprazole
Compound Description: Lansoprazole belongs to a different class of antiulcer drugs called proton pump inhibitors (PPIs). Unlike famotidine, which blocks histamine receptors, lansoprazole directly inhibits the proton pump, an enzyme responsible for the final step of acid secretion in the stomach [].
Relevance: Although structurally and mechanistically different, lansoprazole represents a relevant compound in the context of famotidine research due to their shared therapeutic target: gastric acid suppression. Studies have compared the antisecretory actions of lansoprazole and famotidine, finding differences in their potency and duration of action against various stimuli of acid secretion []. This comparison highlights the distinct pharmacological profiles of H2-receptor antagonists like famotidine and PPIs like lansoprazole.
Omeprazole
Compound Description: Omeprazole, another PPI, acts similarly to lansoprazole by irreversibly blocking the proton pump in the stomach, thereby effectively reducing gastric acid production [, ].
Relevance: Omeprazole's relevance to famotidine lies in its widespread use as a gastric acid suppressant, often for similar indications as famotidine. Clinical studies have investigated the comparative effectiveness of famotidine and omeprazole in treating reflux esophagitis and found that the combination therapy might offer superior clinical outcomes [, ].
Loratadine & Cetirizine
Compound Description: Loratadine and cetirizine are second-generation antihistamines that act by blocking histamine H1 receptors. Unlike famotidine, which targets H2 receptors in the stomach, these medications primarily address allergic reactions mediated by histamine release in various tissues [].
Relevance: The relevance of loratadine and cetirizine to famotidine stems from their shared ability to modulate histamine activity, albeit through different receptor subtypes. While famotidine focuses on gastric acid suppression via H2 blockade, loratadine and cetirizine primarily target allergic symptoms via H1 blockade []. A study investigating the potential benefits of histamine receptor antagonists in COVID-19 patients considered the effects of H1 and H2 blockade, including famotidine, loratadine, and cetirizine [].
1000 mg/L (at 20 °C) Solubility at 20 °C (% w/v): 80 in DMF; 50 in acetic acid; 0.3 in methanol; 0.1 in water; <0.01 in ethanol, ethyl acetate, chloroform Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol. 1.0 mg/mL at 20 °C
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CPT1 inhibitor. Inhibits β-oxidation in mitochondria (IC50 values are 0.1, 1 and 10 μM for human, guinea pig and rat hepatocytes respectively). Putative antidiabetic agent. Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1) on the outer face of the inner mitochondrial membrane. This prevents the formation of acyl carnitines, a step that is necessary for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria. This step is essential to the production of ATP from fatty acid oxidation. Etomoxir has also been identified as a direct agonist of PPARα.
Irreverisble inhibitor of mitochondrial carnitine palmitoyl transferase 1 (CPT1). PPARα direct agonist. Used in fatty acid oxidation studies. Induces ROS production in T cells with concentrations larger than 5µM and prevents T cell differentiation. Complex I of electron transport chain inhibited at concentration 200µM. (+)-Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that combines fatty acyl-CoAs with carnitine for transport into the mitochondria for β-oxidation. It inhibits fatty acid oxidation in hepatocytes in vitro (IC50s = 0.1, 1, and 10 µM for human, guinea pig, and rat hepatocytes, respectively), and it shifts the carbon source for the TCA cycle to glucose. It also inhibits cholesterol synthesis from acetate in hepatocytes upstream of mevalonate. (+)-Etomoxir also decreases ATP-linked and uncoupled oxygen consumption in C2C12 myotubes when used in combination with BPTES or UK 5099.6 Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1) on the outer face of the inner mitochondrial membrane. This prevents the formation of acyl carnitines, a step that is necessary for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria. This step is essential to the production of ATP from fatty acid oxidation. Etomoxir has also been identified as a direct agonist of PPARα.
Etonogestrel is the biologically active metabolite of the prodrug desogestrel, a steroidal progestin. Etonogestrel is used in hormonal contraceptives, including implants and vaginal rings. A biologically active metabolite of desogestrel. Etonogestrel is a synthetic form of the naturally occurring female sex hormone progesterone. Etonogestrel binds to the cytoplasmic progesterone receptors in the reproductive system and subsequently activates progesterone receptor mediated gene expression. As a result of the negative feedback mechanism, luteinizing hormone (LH) release is inhibited, which leads to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Etonogestrel, also known as 3-oxodesogestrel or implanon, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Etonogestrel is a drug which is used for use as a female contraceptive (depot). Etonogestrel is considered to be a practically insoluble (in water) and relatively neutral molecule. Etonogestrel has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, etonogestrel is primarily located in the cytoplasm and membrane (predicted from logP). Etonogestrel is a 17beta-hydroxy steroid, a 3-oxo-Delta steroid and a terminal acetylenic compound. It has a role as a contraceptive drug, a progestin and a female contraceptive drug.
COX-2 inhibitor (IC50 values are 12 and 2.2 μM for COX-1 and COX-2, respectively). Non-steroidal anti-inflammatory drug (NSAID). Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX isoforms in vitro, with modest selectivity for COX-2 (IC50s = 12 µM for COX-1 and 2.2 µM for COX-2 in a human whole blood assay). Experimental evidence suggests that etodolac may have favorable tissue pharmacokinetics resulting in further COX-2 selectivity, indicated by favorable reduction in anti-inflammatory action with diminished gastric side effects. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Etodolac is a pyranocarboxylic acid and non-steroidal anti-inflammatory drug (NSAID) with antipyretic and analgesic activities. Etodolac inhibits the activity of cyclooxygenase I and II, thereby preventing the formation of prostaglandin which is involved in the induction of pain, fever, and inflammation. It also inhibits platelet aggregation by blocking platelet cyclooxygenase and the subsequent formation of thromboxane A2. Etodolac is a nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and is used long term for therapy of chronic arthritis and short term for acute pain. Etodolac has been linked to rare instances of clinically apparent drug induced liver disease. Etodolac is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl moiety. A preferential inhibitor of cyclo-oxygenase 2 and non-steroidal anti-inflammatory, it is used for the treatment of rheumatoid arthritis and osteoarthritis, and for the alleviation of postoperative pain. Administered as the racemate, only the (S)-enantiomer is active. It has a role as a non-steroidal anti-inflammatory drug, a cyclooxygenase 2 inhibitor, a non-narcotic analgesic and an antipyretic. It is a monocarboxylic acid and an organic heterotricyclic compound.
Etoprine is a lipophilic, diaminopyrimidine folate antagonist with potential antineoplastic activity. Etoprine inhibits dihydrofolate reductase, resulting in decreased cellular folate metabolism. This may eventually result in a reduction of cellular growth and the induction of apoptosis. In addition, this agent inhibits histamine-N-methyltransferase, resulting in decreased histamine catabolism. Lipid-soluble etoprine is capable of crossing the blood-brain barrier.
Etoricoxib is a dipyridinyl compound that demonstrates high in vitro and ex vivo selectivity for COX-2 over COX-1 in several assays, e.g., in the production of PGE2 by CHO cells expressing either COX-2 (IC50 = 79 nM) or COX-1 (IC50 > 50 µM). Oral etoricoxib is well absorbed and metabolized extensively via oxidation, with metabolites excreted largely in the urine. Etoricoxib is a non-steroidal cyclooxygenase-2 (COX-2) selective anti-inflammatory drug mostly used to treat patients suffering from osteoarthritis and rheumatoid arthritis. Etoricoxib is a synthetic, nonsteroidal anti-inflammatory drug (NSAID) with antipyretic, analgesic, and potential antineoplastic properties. Etoricoxib specifically binds to and inhibits the enzyme cyclooxygenase-2 (COX-2), resulting in inhibition of the conversion of arachidonic acid into prostaglandins. Inhibition of COX-2 may induce apoptosis and inhibit tumor cell proliferation and angiogenesis. Etoricoxib, also known as L791456 or arcoxia, belongs to the class of organic compounds known as bipyridines and oligopyridines. These are organic compounds containing two pyridine rings linked to each other. Etoricoxib is a drug which is used for the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain and gout. Etoricoxib is considered to be a practically insoluble (in water) and relatively neutral molecule. Etoricoxib has been detected in multiple biofluids, such as urine and blood. Within the cell, etoricoxib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, etoricoxib is involved in the etoricoxib action pathway. Etoricoxib is a member of the class of bipyridines that is 2,3'-bipyridine which is substituted at the 3, 5, and 6' positions by 4-(methylsulfonyl)phenyl, chlorine, and methyl groups, respectively. It has a role as a cyclooxygenase 2 inhibitor and a non-steroidal anti-inflammatory drug. It is a sulfone, a member of bipyridines and an organochlorine compound.
Etorphine HCl is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.